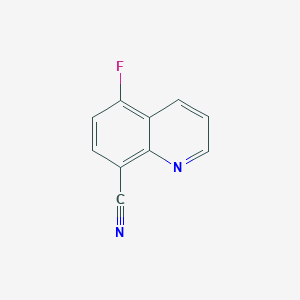

5-Fluoroquinoline-8-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoroquinoline-8-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FN2/c11-9-4-3-7(6-12)10-8(9)2-1-5-13-10/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZWICOVTQKUHIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Therapeutic Potential of 5-Fluoroquinoline-8-carbonitrile Derivatives

Foreword

The quinoline scaffold represents a cornerstone in medicinal chemistry, a privileged structure that has given rise to a multitude of therapeutic agents. From the antimalarial properties of quinine to the broad-spectrum efficacy of modern antibiotics, its versatility is well-documented. The introduction of a fluorine atom into the quinoline ring system marked a pivotal moment, leading to the development of the fluoroquinolone class of antibiotics, which have become indispensable in treating bacterial infections.[1] This guide delves into a specific, promising subclass: 5-Fluoroquinoline-8-carbonitrile derivatives. While building upon the rich history of fluoroquinolones, this class of compounds is demonstrating a much broader therapeutic potential, particularly in the realm of oncology. The strategic placement of a fluorine atom at the C-5 position and a carbonitrile group at the C-8 position imparts unique electronic and steric properties, unlocking novel mechanisms of action and therapeutic opportunities. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, aiming to elucidate the synthesis, mechanisms, and preclinical evidence supporting the exploration of these compelling molecules.

Synthetic Strategies and Core Structure Rationale

The therapeutic efficacy of a compound is intrinsically linked to its chemical structure. The synthesis of the 5-Fluoroquinoline-8-carbonitrile core is a multi-step process that allows for modular derivatization, enabling the exploration of structure-activity relationships (SAR).

Rationale for Key Functional Groups

The core scaffold's potential is significantly influenced by its key substitutions:

-

4-Oxo Group and 3-Carboxylic Acid: These moieties are fundamental to the antibacterial activity of classic fluoroquinolones, crucial for binding to the DNA-gyrase complex.[2] This functionality is often retained in derivatives being explored for other indications.

-

C-5 Fluoro Group: The introduction of a fluorine atom at this position can enhance the biological activity of the parent compound. SAR studies indicate that the C-5 position plays an important role, and substitution with amine groups has been shown to increase potency.[3]

-

C-8 Carbonitrile (CN) Group: The carbonitrile group is a strong electron-withdrawing group. Its placement at the C-8 position can significantly modulate the electronic properties of the quinoline ring system, potentially influencing target binding affinity and pharmacokinetic properties. In contrast to the C-8 methoxy group found in some fourth-generation fluoroquinolones, the carbonitrile offers distinct electronic and steric profiles for rational drug design.

General Synthetic Pathway

The synthesis typically begins with a suitably substituted aniline precursor, followed by a series of reactions to construct the bicyclic quinolone core. A representative, generalized protocol is outlined below. Specific reagents and conditions may be adapted based on the desired final derivative.

Experimental Protocol: Generalized Synthesis of the Quinolone Core

-

Step 1: Condensation Reaction: A substituted aniline is reacted with diethyl ethoxymethylenemalonate (EMME) in an inert solvent and heated under reflux to form an enamine intermediate.

-

Step 2: Cyclization: The enamine intermediate is subjected to thermal cyclization at high temperatures (typically in a high-boiling point solvent like diphenyl ether) to form the 4-hydroxyquinoline-3-carboxylate ester.

-

Step 3: N-Alkylation/Arylation: The nitrogen at the N-1 position of the quinoline ring is alkylated or arylated using an appropriate halide (e.g., cyclopropyl bromide, ethyl iodide) in the presence of a base like potassium carbonate.

-

Step 4: Saponification: The ester at the C-3 position is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidification.

-

Step 5: Introduction of C-7 Substituent: A nucleophilic aromatic substitution reaction is performed to introduce various amine-containing heterocycles at the C-7 position, which is often activated by the C-6 fluoro group. This step is crucial for modulating the compound's spectrum of activity and pharmacokinetic properties.[4][5]

Multifaceted Mechanisms of Action

While traditional fluoroquinolones are primarily known for their antibacterial effects, 5-Fluoroquinoline-8-carbonitrile derivatives exhibit a broader range of biological activities by targeting fundamental cellular processes in both prokaryotic and eukaryotic cells.

Anticancer Activity: Targeting Human Topoisomerases

A significant body of research points to the anticancer potential of fluoroquinolone derivatives.[6][7][8] This activity stems from their ability to inhibit human topoisomerase II (Topo II), an enzyme critical for managing DNA topology during replication and transcription in eukaryotic cells.[8][9][10]

Mechanism of Inhibition: Unlike their effect on bacterial gyrase, these derivatives stabilize the complex formed between Topo II and DNA after the enzyme has created a double-strand break. This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks. The resulting DNA damage triggers cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis (programmed cell death).[7][8][9] The C-7 substituent on the fluoroquinolone scaffold is known to be important for improving the binding to human Topo II.[8]

Kinase Inhibition

The quinoline scaffold is a well-established pharmacophore for developing kinase inhibitors.[11][12] Many cellular signaling pathways that are dysregulated in cancer rely on protein kinases. Certain quinoline derivatives have shown potent inhibitory activity against a range of kinases, including VEGFR-2, EGFR, and PI3K, which are crucial for tumor growth, angiogenesis, and metastasis.[11][12] The 5-Fluoroquinoline-8-carbonitrile framework offers a novel template for designing selective kinase inhibitors, representing a therapeutic avenue that is distinct from topoisomerase inhibition.

Foundational Antibacterial Mechanism

The foundational mechanism of action for fluoroquinolones is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[5][13][14][]

-

DNA Gyrase (Primary target in Gram-negative bacteria): This enzyme introduces negative supercoils into bacterial DNA, a process essential for DNA replication and transcription.[2][5] Fluoroquinolones bind to the gyrase-DNA complex, trapping the enzyme in its cleavage state and leading to lethal double-stranded breaks.[5][16]

-

Topoisomerase IV (Primary target in Gram-positive bacteria): This enzyme is responsible for decatenating (separating) interlinked daughter chromosomes after replication.[5][] Inhibition of topoisomerase IV prevents bacterial cell division, resulting in cell death.[7]

Neuroactivity: A Double-Edged Sword

It is critical to acknowledge that fluoroquinolones can cross the blood-brain barrier and exert effects on the central nervous system (CNS).[17][18] This is often associated with neurotoxicity, potentially through inhibition of GABA receptor binding.[17][18] However, this CNS penetration also opens the possibility for therapeutic applications. While some derivatives may cause adverse effects like seizures or confusion[17][19], others are being investigated for neuroprotective properties in models of epilepsy and ischemic brain damage.[20][21] The specific substitutions on the 5-Fluoroquinoline-8-carbonitrile scaffold will be paramount in determining the balance between neurotoxicity and potential neuroprotection, a critical consideration for drug development.

Preclinical Data and Therapeutic Applications

The therapeutic potential of these derivatives is supported by a growing body of preclinical data, primarily in oncology and infectious diseases.

Application in Oncology

Numerous studies have demonstrated the potent cytotoxic effects of novel fluoroquinolone derivatives against a wide range of human cancer cell lines.[9][10] These compounds often exhibit IC50 (half-maximal inhibitory concentration) values in the low micromolar or even nanomolar range, sometimes surpassing the potency of established chemotherapeutic agents like etoposide.[9]

| Derivative Class | Cancer Cell Line | Reported IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |

| Ciprofloxacin-Chalcone | HepG2 (Liver) | 22.09 | Doxorubicin | - | [7] |

| Ciprofloxacin-Chalcone | A549 (Lung) | 27.71 | Doxorubicin | - | [7] |

| N-acylated Ciprofloxacin | MCF-7 (Breast) | 4.3 | Ciprofloxacin | >100 | [7] |

| FQ-Diphenyl Ether Hybrid | U87mg (Glioma) | 10.40 | Cisplatin | 16.80 | [10] |

| Novel FQ Analog | NCI-60 Panel (Mean) | 9.06 | Etoposide | >10 | [9] |

Table 1: Representative in vitro anticancer activity of various fluoroquinolone derivatives.

Application in Infectious Diseases

Building on the known antibacterial properties of fluoroquinolones, novel derivatives are being synthesized to combat drug-resistant pathogens.[13] Modifications, particularly at the C-7 and C-8 positions, are crucial for enhancing potency and expanding the spectrum of activity.[4][5] The 8-nitro group, for example, has been shown to facilitate the addition of nucleophiles at the C-7 position, leading to derivatives with potent activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli, P. aeruginosa) bacteria.[4][22][23]

| Derivative | Bacterial Strain | MIC (µg/mL) | Key Structural Feature | Source |

| 8-Nitro-FQ (Compound 9b) | S. aureus | 0.65 | C-7 p-chloroaniline | [4] |

| 8-Nitro-FQ (Compound 11) | S. aureus | 0.58 | C-7 side product | [4] |

| 8-Nitro-FQ (Compound 9g) | E. coli | ~5-10 | C-7 aniline | [4] |

| 7-Chloro-8-nitro FQ | P. aeruginosa | Good Activity | C-7 Chloro, C-8 Nitro | [22] |

Table 2: Representative antibacterial activity (Minimum Inhibitory Concentration) of 8-nitrofluoroquinolone derivatives.

Key Experimental Methodologies

Validating the therapeutic potential of these compounds requires robust and standardized experimental protocols.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol provides a method for assessing a compound's ability to inhibit cancer cell proliferation.

Methodology:

-

Cell Culture: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Addition: The 5-Fluoroquinoline-8-carbonitrile derivative, dissolved in a suitable solvent like DMSO, is serially diluted and added to the wells. Control wells receive only the vehicle.

-

Incubation: The plates are incubated for a period of 48 to 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: The culture medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting viability against compound concentration.

Future Directions and Conclusion

The 5-Fluoroquinoline-8-carbonitrile scaffold represents a highly versatile platform for the development of novel therapeutics. While the initial promise in oncology and infectious diseases is clear, several challenges and opportunities lie ahead.

Challenges:

-

Selectivity: A primary challenge in the anticancer space is achieving selectivity for cancer cells over healthy cells to minimize toxicity.[7] Similarly, kinase inhibitors must be designed to avoid off-target effects.

-

Drug Resistance: As with all antimicrobial and anticancer agents, the potential for acquired resistance is a significant hurdle that requires ongoing innovation.[6][13]

-

Neurotoxicity: The potential for CNS side effects must be carefully evaluated and mitigated through rational structural modifications.[17]

Future Research:

-

Combination Therapies: Exploring the synergistic effects of these derivatives with existing chemotherapeutics or antibiotics could enhance efficacy and overcome resistance.

-

Target Deconvolution: For compounds with potent activity but unclear mechanisms, further studies are needed to identify their precise molecular targets.

-

Pharmacokinetic Optimization: SAR studies should focus not only on potency but also on improving drug-like properties such as solubility, bioavailability, and metabolic stability.[6]

References

- Insights on fluoroquinolones in cancer therapy: chemistry and recent developments. (2020). Vertex AI Search.

- Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (n.d.). The University of Jordan.

- Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC. (n.d.).

- Synthesis and Characterization of 5-Fluoroisoquinoline-1-carbonitrile: A Technical Guide. (n.d.). Benchchem.

- Design, Synthesis and Antibacterial Evaluation of Novel Fluoroquinolone and its Derivatives. (2013). Asian Journal of Chemistry.

- The antibacterial activity of fluoroquinolone derivatives: An update (2018–2021). (2025). Vertex AI Search.

- FLUOROQUINOLONE: A NEW FRONTIER IN ANTIBACTERIAL DRUG DEVELOPMENT. (2025). TMP Universal Journal of Medical Research and Surgical Techniques.

- Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC. (n.d.).

- Novel fluoroquinolone analogs as anticancer agents. (2024). News-Medical.Net.

- The most recent updates on the anticancer potential of fluoroquinolones: a mini review. (2025). Taylor & Francis Online.

- Fluoroquinolone antibiotics: An overview. (2020). Adesh University Journal of Medical Sciences & Research.

- Fluoroquinolones: Structure, Classification, Mechanism of Action, and Antimicrobial Activity. (2023). Microbiologynote.

- Fluoroquinolone Antibiotics: Definition, Mechanism and Research. (n.d.). BOC Sciences.

- QSAR Studies and Synthesis of C-5 Substituted Derivatives of Counter Fluoroquinolone Drugs. (2012). IOSR Journal.

- Mechanism of action of and resistance to quinolones - PMC. (n.d.).

- Drug repurposing of fluoroquinolones as anticancer agents in 2023. (2024). RSC Publishing.

- Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Deriv

- Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC. (n.d.).

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). Vertex AI Search.

- (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025).

- Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2024). MDPI.

- Differential Neuroprotective Effects of 5′-Deoxy-5′-Methylthioadenosine - PMC. (2014).

- Fluoroquinolone Induced Neurotoxicity: A Review. (n.d.).

- Fluoroquinolones: Neurological Complications and Side Effects in Clinical Practice | Request PDF. (2025).

- Differential Neuroprotective Effects of 5 '-Deoxy-5 '-Methylthioadenosine. (2014).

- Fluoroquinolone Induced Neurotoxicity: A Review. (n.d.). JAPERO.ORG.

Sources

- 1. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]

- 3. iosrjournals.org [iosrjournals.org]

- 4. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ujmrst.twistingmemoirs.com [ujmrst.twistingmemoirs.com]

- 6. pure.sruc.ac.uk [pure.sruc.ac.uk]

- 7. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. news-medical.net [news-medical.net]

- 10. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]

- 11. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. thesciencenotes.com [thesciencenotes.com]

- 16. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. japer.in [japer.in]

- 18. japer.in [japer.in]

- 19. researchgate.net [researchgate.net]

- 20. Differential Neuroprotective Effects of 5′-Deoxy-5′-Methylthioadenosine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 23. researchgate.net [researchgate.net]

The Influence of Fluorine Substitution on the Electronic Properties of Quinoline Rings: A Technical Guide for Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Its versatility allows for substitutions that can fine-tune a molecule's physicochemical and pharmacokinetic properties. Among these modifications, the introduction of fluorine has become a cornerstone of modern drug design.[] This guide provides an in-depth analysis of the profound electronic effects of fluorine substitution on the quinoline ring system, offering insights for researchers, scientists, and drug development professionals. We will explore how this small but highly electronegative atom can dramatically alter a molecule's acidity, lipophilicity, metabolic stability, and target-binding interactions.

The journey of fluoroquinolones began with the discovery of nalidixic acid in 1962.[2] While effective, its utility was limited by a narrow antibacterial spectrum and poor systemic bioavailability.[2] The strategic addition of a fluorine atom at the C-6 position, as seen in norfloxacin, marked a significant breakthrough, enhancing the compound's potency and ability to penetrate bacterial cell membranes.[][3] This pivotal modification paved the way for successive generations of fluoroquinolones with improved activity and pharmacokinetic profiles.[2]

This guide will delve into the fundamental principles governing the electronic influence of fluorine, the experimental and computational techniques used to characterize these effects, and the practical implications for drug discovery and development.

The Unique Electronic Nature of Fluorine

Fluorine's influence on molecular properties stems from its distinct electronic characteristics. As the most electronegative element, it exerts a powerful inductive effect (-I effect) , withdrawing electron density from the quinoline ring. This effect is distance-dependent, being strongest at the position of substitution and diminishing with distance.

Simultaneously, fluorine possesses lone pairs of electrons that can participate in resonance (+R or mesomeric effect) , donating electron density to an adjacent π-system. However, due to the poor overlap between the 2p orbital of fluorine and the p orbitals of the carbon atoms in the aromatic ring, this resonance effect is generally weaker than its inductive effect. The interplay between these opposing electronic forces is what makes fluorine a unique tool in medicinal chemistry.

Impact on Physicochemical Properties

The introduction of fluorine to the quinoline ring system brings about predictable and often advantageous changes in key physicochemical properties that are critical for a drug's performance.

Acidity (pKa)

The acidity of the carboxylic acid group at the C-3 position and the basicity of the nitrogen atom in a C-7 substituent (like a piperazine ring) are crucial for the solubility, absorption, and target interaction of many quinoline-based drugs.[4] Fluorine substitution significantly impacts these pKa values.

The strong electron-withdrawing nature of fluorine stabilizes the conjugate base (carboxylate), thereby increasing the acidity of the carboxylic acid (lowering its pKa). For instance, the pKa of the carboxyl group in ciprofloxacin is 6.09, while for ofloxacin, it is 5.97.[5] Conversely, the inductive effect of fluorine decreases the basicity of the nitrogen atom in the C-7 substituent (lowering its pKa). This is because the withdrawal of electron density makes the lone pair on the nitrogen less available for protonation. Theoretical calculations have shown that the pKa of the carboxylic acid at C3 in a series of novel fluoroquinolones ranges from 5.13 to 5.80, while the pKa of the side chain nitrogen at C7 can vary more widely, from 6.94 to 14.77.[6]

These shifts in pKa influence the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and binding to the target enzyme.[6] At physiological pH, a significant portion of fluoroquinolone molecules exist as zwitterions, which can influence their passage through biological membranes.[7]

Lipophilicity

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[8] The effect of fluorine on lipophilicity is complex. While the high electronegativity of fluorine might suggest an increase in polarity and thus a decrease in lipophilicity, the opposite is often observed.

The introduction of a fluorine atom can mask the polarity of adjacent functional groups and increase the overall hydrophobicity of the molecule. However, studies have shown that the relationship is not always straightforward. For example, chromatographic data has indicated that some newly synthesized hybrid fluoroquinolone derivatives show a less lipophilic character than their parent compounds.[8][9] The order of lipophilicity for some common fluoroquinolones has been determined as enrofloxacin > levofloxacin > ciprofloxacin > norfloxacin.[10]

Table 1: Comparison of Calculated logP Values for Selected Fluoroquinolones

| Compound | ClogP | miLogP | KOWWINlogP | AlogPs | AClogP | |---|---|---|---|---| | Ciprofloxacin | 1.10 | 1.35 | 0.28 | -1.89 | -0.15 | | Norfloxacin | 1.03 | 1.25 | 0.17 | -1.95 | -0.22 | | Levofloxacin | 1.38 | 1.55 | 0.45 | -1.78 | 0.02 | | Enrofloxacin | 1.67 | 1.85 | 0.73 | -1.65 | 0.25 |

Note: Data adapted from computational estimations.[8] These values can vary between different software platforms and algorithms.

Metabolic Stability

One of the most significant advantages of fluorine substitution is the enhancement of metabolic stability.[11] The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450s. By replacing a metabolically labile C-H bond with a C-F bond, the metabolic "soft spot" of a molecule can be blocked, leading to a longer half-life and improved bioavailability.[11]

However, it's important to note that while fluorine itself is resistant to metabolism, its strong electron-withdrawing effect can influence the metabolism of other parts of the molecule. The extent of biotransformation in the liver varies among fluoroquinolones, with pefloxacin undergoing approximately 50% metabolism, while ofloxacin is only about 6% metabolized.[12] Metabolic reactions often occur on the piperazinyl moiety.[12]

Hydrogen Bonding and Molecular Interactions

Fluorine is generally considered a weak hydrogen bond acceptor. However, under certain circumstances, it can participate in hydrogen bonding and other non-covalent interactions, such as dipole-dipole interactions, which can enhance a compound's binding affinity to its target protein.[11] The introduction of fluorine can also induce conformational changes in the molecule, pre-organizing it for optimal binding to the active site of the target.

The ability of a molecule to act as a hydrogen bond donor is also a critical factor in drug design.[13][14] While fluorine itself is not a hydrogen bond donor, its electronic influence can affect the hydrogen bond donating capacity of nearby N-H or O-H groups.

Characterization Techniques

A combination of experimental and computational methods is employed to elucidate the electronic properties of fluorine-substituted quinolines.

Experimental Methodologies

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable tools for characterizing the structure and electronic environment of fluoroquinolones.[15] Chemical shifts provide direct information about the electron density around the nuclei.

-

UV-Visible Spectrophotometry: This technique is widely used for the quantitative determination of fluoroquinolones and to study their interactions with biological macromolecules like DNA.[16][17] Changes in the absorption spectra upon binding can provide insights into the mode of interaction.[17]

-

Spectrofluorimetry: The inherent fluorescence of many fluoroquinolones allows for highly sensitive detection and quantification.[18][19] This property can also be used to study their interactions and degradation pathways.[19]

Physicochemical Property Measurement

-

Potentiometric Titration: This is the gold standard for determining the pKa values of ionizable groups.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Thin-Layer Chromatography (RP-TLC): These chromatographic techniques are commonly used to experimentally determine the lipophilicity (logP or related indices) of compounds.[20][21]

Step-by-Step Protocol: Lipophilicity Determination by RP-TLC

-

Plate Preparation: Use commercially available RP-18 TLC plates.

-

Mobile Phase Preparation: Prepare a series of mobile phases with varying concentrations of an organic modifier (e.g., methanol or acetonitrile) in an aqueous buffer (e.g., phosphate buffer at a specific pH).

-

Sample Application: Spot dilute solutions of the fluoroquinolone standards and test compounds onto the TLC plate.

-

Development: Develop the plate in a saturated chromatography chamber with the chosen mobile phase.

-

Detection: Visualize the spots under UV light.

-

Rf Value Calculation: Calculate the retardation factor (Rf) for each compound in each mobile phase.

-

RM Value Calculation: Calculate the RM value using the formula: RM = log((1/Rf) - 1).

-

Extrapolation: Plot the RM values against the concentration of the organic modifier. Extrapolate the linear regression to 100% water to obtain the RM0 value, which is a measure of lipophilicity.[20]

Computational Chemistry

-

Density Functional Theory (DFT): DFT calculations are powerful tools for predicting a wide range of electronic properties, including molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and NMR chemical shifts.[22][23] These calculations can provide a deep understanding of the electronic effects of fluorine substitution.

-

pKa and logP Prediction Software: Various commercially available and academic software packages can provide rapid in silico estimations of pKa and logP values, which are valuable for prioritizing compounds for synthesis.[8][24]

Synthesis of Fluoroquinolones

The synthesis of fluoroquinolones often involves multi-step reaction sequences. A common strategy is the Gould-Jacobs reaction, which forms the quinoline ring system.[25] Another well-established method is the Grohe route.[26]

Example Synthetic Pathway: The Grohe Route

The Grohe strategy provides a versatile approach to constructing the core fluoroquinolone scaffold.[26]

Caption: A simplified representation of the Grohe synthetic route for fluoroquinolones.

Structure-Activity Relationships (SAR)

The position of the fluorine atom on the quinoline ring has a profound impact on the biological activity of the molecule.

-

C-6 Fluorine: This is the most common position for fluorine substitution in antibacterial fluoroquinolones.[16] It is essential for potent inhibition of bacterial DNA gyrase and topoisomerase IV.[]

-

C-7 and C-8 Fluorination: Fluorination at these positions can also influence activity and selectivity. For instance, in a series of fluorinated quinoline derivatives with antifungal activity, substitution on the benzene ring influenced the activity, with electron-donating groups at the 4-position of a phenyl substituent generally showing better activity.[27]

-

Multiple Fluorine Substitutions: The introduction of multiple fluorine atoms can lead to complex electronic effects. In a study on quinoline derivatives for cancer treatment, a meta,para-disubstituted compound showed a two-fold improvement in potency compared to monosubstituted analogues.[11]

The following diagram illustrates the key positions on the quinoline core that are often modified to tune biological activity.

Caption: Key positions for substitution on the fluoroquinolone scaffold and their general influence on activity.

Conclusion

The substitution of fluorine on the quinoline ring is a powerful and versatile strategy in modern drug discovery. The unique electronic properties of fluorine allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profiles, leading to compounds with enhanced potency, improved metabolic stability, and better overall drug-like properties. A thorough understanding of the interplay between fluorine's inductive and resonance effects is crucial for rationally designing the next generation of quinoline-based therapeutics. By leveraging a combination of advanced experimental and computational techniques, researchers can continue to unlock the full potential of this remarkable element in the development of novel and effective medicines.

References

- Spectrophotometric Methods for the Determination of Fluoroquinolones: A Review. (URL not available)

-

Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media - MDPI. (2026, January 25). MDPI. [Link]

-

Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches - PMC. (2019, October 24). National Center for Biotechnology Information. [Link]

- Estimated theoretical pKa values for the new fluoroquinolones (1FQ to...

- Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (URL not available)

- Synthesis of Fluoroquinolone Antibiotics. (URL not available)

-

Lipophilicity study of fifteen fluoroquinolones by reversed-phase thin-layer chromatography. (2015, May 5). ResearchGate. [Link]

-

Spectrofluorimetric determination of fluoroquinolones in pharmaceutical preparations. (2009, February 15). PubMed. [Link]

-

Solubility, lipophilicity and membrane permeability of some fluoroquinolone antimicrobials. (2016, October 10). PubMed. [Link]

-

Lipophilicity study of fifteen fluoroquinolones by reversed-phase thin-layer chromatography - Analytical Methods (RSC Publishing). Royal Society of Chemistry. [Link]

-

Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer | ACS Omega - ACS Publications. (2025, August 30). ACS Publications. [Link]

-

A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC. (2023, March 21). National Center for Biotechnology Information. [Link]

-

FLUOROQUINOLONE: A NEW FRONTIER INANTIBACTERIAL DRUG DEVELOPMENT - ResearchGate. (2025, August 3). ResearchGate. [Link]

-

Total energy and pKa of the new fluoroquinolones. - ResearchGate. ResearchGate. [Link]

-

Spectroscopic Studies on the Binding of Some Fluoroquinolones with DNA - An-Najah Staff. (2013, December 15). An-Najah National University. [Link]

-

Computational study of some fluoroquinolones: Structural, spectral and docking investigations | Request PDF - ResearchGate. (2025, August 8). ResearchGate. [Link]

-

SPECTROSCOPIC INVESTIGATIONS OF FLUOROQUINOLONES METAL ION COMPLEXES. Acta Poloniae Pharmaceutica. [Link]

-

Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches - PubMed. (2019, October 24). PubMed. [Link]

-

Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry - MDPI. (2023, January 12). MDPI. [Link]

-

Conformational, spectroscopic, and molecular dynamics DFT study of precursors for new potential antibacterial fluoroquinolone drugs - PubMed. (2014, October 9). PubMed. [Link]

-

design & synthesis of fluoroquinolone through green chemistry approach - International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). (2024, May 1). IJBPAS. [Link]

-

FLUOROQUINOLONE: A NEW FRONTIER IN ANTIBACTERIAL DRUG DEVELOPMENT - TMP Universal Journal of Medical Research and Surgical Techniques. (2025, March 3). TMP Publishers. [Link]

-

SAR of Quinolines.pptx. Scribd. [Link]

-

Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery - MDPI. (2023, October 4). MDPI. [Link]

-

Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story” | Journal of Medicinal Chemistry - ACS Publications. (2015, March 4). ACS Publications. [Link]

-

Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against ... - PMC. (2022, August 22). National Center for Biotechnology Information. [Link]

-

Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes - PMC - NIH. (2023, September 11). National Center for Biotechnology Information. [Link]

-

HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025) - MDPI. (2026, February 17). MDPI. [Link]

-

Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties | ChemRxiv. (2025, November 29). ChemRxiv. [Link]

-

Analytical profile of the fluoroquinolone antibacterials. I. Ofloxacin - SciSpace. (2008, March 18). SciSpace. [Link]

-

Ab initio molecular dynamics simulations and experimental speciation study of levofloxacin under different pH conditions - RSC Publishing. (2021, October 6). Royal Society of Chemistry. [Link]

-

Metabolism and the fluoroquinolones - PubMed. PubMed. [Link]

-

Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - MDPI. (2023, April 11). MDPI. [Link]

- SUBSTITUENT EFFECT OF THE FLUORINE ATOM ON ELECTROPHILIC DEUTERATION OF BENZO[h]QUINOLINE Wei Wu, Ken-ichi Saeki,' and Yutaka Ka. (URL not available)

-

Selective Direct Fluorination of Quinoline Derivatives. - ResearchGate. ResearchGate. [Link]

-

Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC. National Center for Biotechnology Information. [Link]

-

Synthesis, SAR and QSAR Studies of C-5 Substituted Derivatives of Counter Fluoroquinolone Drugs - ResearchGate. ResearchGate. [Link]

-

Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines | Journal of the American Chemical Society - ACS Publications. (2023, September 11). ACS Publications. [Link]

-

Exploration of Specific Fluoroquinolone Interaction with SARS-CoV-2 Main Protease (Mpro) to Battle COVID-19: DFT, Molecular Docking, ADME and Cardiotoxicity Studies - PMC. (2024, October 5). National Center for Biotechnology Information. [Link]

-

Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains - Frontiers. (2024, February 1). Frontiers. [Link]

-

Fluoroquinolone antibacterial drugs - Asia-Pacific Journal of Science and Technology - ThaiJO. Thai Journals Online. [Link]

-

Fluoroquinolone antibiotics – Knowledge and References - Taylor & Francis. Taylor & Francis Online. [Link]

-

Metabolite proving fungal cleavage of the aromatic core part of a fluoroquinolone antibiotic - PMC - NIH. (2012, January 3). National Center for Biotechnology Information. [Link]

-

Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC. (2018, June 7). National Center for Biotechnology Information. [Link]

-

Nitric Oxide Photo-Donor Hybrids of Ciprofloxacin and Norfloxacin: A Shift in Activity from Antimicrobial to Anticancer Agents | Journal of Medicinal Chemistry - ACS Publications. (2021, July 28). ACS Publications. [Link]

-

Hydrogen bond donors in drug design - ChemRxiv. (2022, June 27). ChemRxiv. [Link]

-

Hydrogen bond donors in drug design - ChemRxiv. ChemRxiv. [Link]

Sources

- 2. ujmrst.twistingmemoirs.com [ujmrst.twistingmemoirs.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Solubility, lipophilicity and membrane permeability of some fluoroquinolone antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Metabolism and the fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. ptfarm.pl [ptfarm.pl]

- 16. tandfonline.com [tandfonline.com]

- 17. staff-old.najah.edu [staff-old.najah.edu]

- 18. Spectrofluorimetric determination of fluoroquinolones in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Lipophilicity study of fifteen fluoroquinolones by reversed-phase thin-layer chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. Conformational, spectroscopic, and molecular dynamics DFT study of precursors for new potential antibacterial fluoroquinolone drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 26. mdpi.com [mdpi.com]

- 27. mdpi.com [mdpi.com]

The Synthetic Chemist's Guide to 8-Cyanoquinoline Derivatives: A Review of Core Methodologies

Introduction: The Strategic Importance of the 8-Cyanoquinoline Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] Among its numerous derivatives, 8-cyanoquinoline stands out as a particularly valuable synthon. The cyano group at the 8-position serves as a versatile chemical handle, enabling a wide array of subsequent transformations to introduce diverse functional groups, thereby facilitating the exploration of structure-activity relationships in drug discovery programs. This technical guide provides a comprehensive review of the principal synthetic routes to 8-cyanoquinoline derivatives, offering field-proven insights into the causality behind experimental choices and presenting detailed, self-validating protocols for key methodologies.

I. Classical Approaches to 8-Cyanoquinoline Synthesis

Two long-standing and reliable methods for the introduction of a cyano group onto the quinoline scaffold are the Sandmeyer and Reissert-Henze reactions. These methods, while traditional, remain highly relevant in modern synthetic chemistry.

The Sandmeyer Reaction: From Amine to Nitrile

The Sandmeyer reaction provides a robust pathway for the conversion of a primary aromatic amine to a nitrile via a diazonium salt intermediate.[2][3] In the context of 8-cyanoquinoline synthesis, this involves the diazotization of 8-aminoquinoline, followed by treatment with a cyanide salt, typically in the presence of a copper(I) catalyst.[4][5]

Mechanism of Action: The reaction proceeds through a free radical mechanism.[5] The initial step is the formation of an aryl diazonium salt from the reaction of the primary amine with a nitrosating agent (commonly nitrous acid generated in situ from sodium nitrite and a strong acid). A single electron transfer from the copper(I) catalyst to the diazonium salt then generates an aryl radical with the loss of nitrogen gas. This aryl radical subsequently reacts with the copper(II) cyanide complex to yield the desired 8-cyanoquinoline and regenerate the copper(I) catalyst.

Causality in Experimental Choices: The choice of acid and temperature for the diazotization step is critical to prevent premature decomposition of the diazonium salt. The use of copper(I) cyanide is essential for the catalytic cycle, and its freshness can significantly impact the reaction yield.

Caption: The Sandmeyer reaction pathway for 8-cyanoquinoline synthesis.

The Reissert-Henze Reaction: Cyanation of Quinoline N-Oxides

The Reissert-Henze reaction offers an alternative route to introduce a cyano group at the 2-position of the quinoline ring.[6][7] While the primary product is a 2-cyanoquinoline derivative, this methodology is important to understand in the broader context of quinoline cyanation. The reaction involves the treatment of a quinoline N-oxide with an acylating agent and a cyanide source.

Mechanism of Action: The reaction is initiated by the acylation of the N-oxide, which activates the quinoline ring towards nucleophilic attack. The cyanide ion then adds to the 2-position of the activated intermediate. Subsequent elimination of the acyl group and rearomatization yields the 2-cyanoquinoline.[8]

Causality in Experimental Choices: The choice of the acylating agent can influence the reaction rate and yield. The reaction is typically carried out in a two-phase system (e.g., dichloromethane and water) to facilitate the interaction of the organic-soluble quinoline derivative with the water-soluble cyanide salt.[9]

II. Modern Synthetic Strategies: Palladium-Catalyzed Cyanation

The advent of transition-metal catalysis has revolutionized the synthesis of aryl nitriles. Palladium-catalyzed cyanation reactions have emerged as a powerful and versatile tool for the synthesis of 8-cyanoquinoline derivatives, offering milder reaction conditions and broader functional group tolerance compared to classical methods.[10]

Core Principle: These reactions typically involve the cross-coupling of an 8-haloquinoline (most commonly 8-bromoquinoline) with a cyanide source in the presence of a palladium catalyst and a suitable ligand.[11]

Mechanism of Action: The catalytic cycle generally proceeds through three key steps:

-

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the 8-haloquinoline, forming a palladium(II) intermediate.

-

Transmetalation: The halide on the palladium(II) complex is exchanged for a cyano group from the cyanide source.

-

Reductive Elimination: The 8-cyanoquinoline product is eliminated from the palladium(II) complex, regenerating the palladium(0) catalyst.[12]

Causality in Experimental Choices:

-

Palladium Precursor: A variety of palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and palladacycle precatalysts.[13]

-

Ligand: The choice of phosphine ligand is crucial for the efficiency of the reaction, influencing both the rate of oxidative addition and reductive elimination.

-

Cyanide Source: While traditional cyanide sources like KCN and Zn(CN)₂ are effective, less toxic alternatives such as K₄[Fe(CN)₆] have been developed to enhance the safety profile of the reaction.[14]

-

Solvent and Base: The choice of solvent and base is important for maintaining the catalyst in its active form and facilitating the reaction.

Caption: Catalytic cycle for palladium-catalyzed cyanation of 8-bromoquinoline.

III. Comparative Analysis of Synthetic Methodologies

| Method | Starting Material | Key Reagents | Typical Conditions | Advantages | Disadvantages |

| Sandmeyer Reaction | 8-Aminoquinoline | NaNO₂, HCl, CuCN | 0-5 °C for diazotization, then heating | Well-established, reliable for primary amines | Use of toxic cyanide salts, potential for side reactions |

| Reissert-Henze Reaction | Quinoline N-oxide | Acyl chloride, KCN | Two-phase system (e.g., CH₂Cl₂/H₂O) | Good for cyanation at the 2-position | Not directly applicable for 8-cyanoquinoline synthesis |

| Palladium-Catalyzed Cyanation | 8-Bromoquinoline | Pd catalyst, ligand, cyanide source | 80-120 °C | Milder conditions, broad functional group tolerance, use of less toxic cyanide sources | Catalyst cost, sensitivity to air and moisture |

IV. Experimental Protocols

Protocol 1: Synthesis of 8-Cyanoquinoline via Sandmeyer Reaction (Illustrative)

Materials:

-

8-Aminoquinoline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Carbonate (Na₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Deionized Water

Procedure:

-

Diazotization: Dissolve 8-aminoquinoline in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature.

-

Cyanation: In a separate flask, prepare a solution of CuCN in aqueous sodium cyanide.

-

Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

-

Gradually warm the reaction mixture to 50-60 °C and maintain for 1-2 hours, or until nitrogen evolution ceases.

-

Work-up and Purification: Cool the reaction mixture to room temperature and neutralize with Na₂CO₃.

-

Extract the product with CH₂Cl₂.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of 8-Cyanoquinoline via Palladium-Catalyzed Cyanation of 8-Bromoquinoline (Illustrative)

Materials:

-

8-Bromoquinoline

-

Palladium(II) Acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Potassium Hexacyanoferrate(II) Trihydrate (K₄[Fe(CN)₆]·3H₂O)

-

Sodium Carbonate (Na₂CO₃)

-

Dimethylacetamide (DMAc)

-

Toluene

Procedure:

-

Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 8-bromoquinoline, K₄[Fe(CN)₆]·3H₂O, and Na₂CO₃.

-

In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and XPhos in DMAc.

-

Add the catalyst solution to the Schlenk tube.

-

Reaction: Heat the reaction mixture to 120 °C with stirring for the specified time (monitor by TLC or GC-MS).

-

Work-up and Purification: Cool the reaction mixture to room temperature and dilute with toluene.

-

Filter the mixture through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography.

V. Emerging Trends and Future Perspectives

The field of 8-cyanoquinoline synthesis continues to evolve, with a focus on developing more sustainable and efficient methodologies. Key areas of current research include:

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in many synthetic transformations, including the synthesis of quinoline derivatives.[15][16][17]

-

One-Pot Syntheses: The development of one-pot procedures that combine multiple synthetic steps without the isolation of intermediates can improve overall efficiency and reduce waste.[18][19][20]

-

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control for the synthesis of fine chemicals.

-

Novel Cyanide Sources: The exploration of new, non-toxic, and readily available cyanide sources remains an important area of research to enhance the green credentials of these synthetic methods.

VI. Conclusion

The synthesis of 8-cyanoquinoline derivatives is a critical endeavor in the field of medicinal chemistry. While classical methods like the Sandmeyer reaction remain valuable, modern palladium-catalyzed cyanation reactions have emerged as the preferred choice for their mildness, efficiency, and broad applicability. The continued development of innovative synthetic strategies, including microwave-assisted and one-pot procedures, promises to further streamline the synthesis of this important scaffold, accelerating the discovery of new therapeutic agents. This guide provides researchers with a solid foundation for understanding and implementing the key methodologies for accessing 8-cyanoquinoline derivatives, empowering them to advance their research and development programs.

References

-

Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. [Link]

-

Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. ACS Publications. [Link]

-

Reissert Reaction. Cambridge University Press. [Link]

-

Sandmeyer reaction. Wikipedia. [Link]

-

Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. [Link]

-

Reissert reaction. Grokipedia. [Link]

-

Microwave-Assisted Synthesis of Phenothiazine and Qinoline Derivatives. MDPI. [Link]

-

Sandmeyer Reaction. SynArchive. [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. [Link]

-

Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]

-

A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. [Link]

-

Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides | Request PDF. ResearchGate. [Link]

-

Microwave assisted synthesis and evaluation of antimalarial potencies of some 8-quinolin. Ovidius University Annals of Chemistry. [Link]

-

One‐Pot Synthesis of Highly Substituted Quinolines in Aqueous Medium and Its Application for the Synthesis of Azalignans | Request PDF. ResearchGate. [Link]

-

Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. ACS Publications. [Link]

-

Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System | Request PDF. ResearchGate. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]

-

FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES. [Link]

-

8-Aminoquinoline. Wikipedia. [Link]

-

Reissert reaction. Wikipedia. [Link]

-

Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Royal Society of Chemistry. [Link]

-

Reissert reaction. chemeurope.com. [Link]

-

Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc. [Link]

-

Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

A Facile One-pot Synthesis of Substituted Quinolines via Cascade Friedlander Reaction from Isoxazoles with Ammonium Formate-Pd/C and Ketones. ResearchGate. [Link]

-

Bromination of 8-substituted quinolines. Reagents and conditions. (i)... ResearchGate. [Link]

-

Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. ResearchGate. [Link]

-

Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC. [Link]

-

Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. PMC. [Link]

-

Functionalization of Pyridines via Reissert-Henze Reaction. J-STAGE. [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

-

Microwave-assisted synthesis of quinoline derivatives reported by Bhuyan et al. ResearchGate. [Link]

-

A Facile One-pot Synthesis of Substituted Quinolines via Cascade Friedlander Reaction from Isoxazoles with Ammonium Formate-Pd/C and Ketones. Bentham Science Publisher. [Link]

-

Microwave assisted synthesis and evaluation of antimalarial potencies of some 8-quinoline enones. ResearchGate. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

-

A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. PMC. [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

-

Synthesis of 8-arylquinolines via one-pot Pd-catalyzed borylation of quinoline-8-yl halides and subsequent Suzuki-Miyaura coupling. PubMed. [Link]

-

Quinoline: A versatile heterocyclic. PMC. [Link]

-

Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. Liverpool School of Tropical Medicine. [Link]

-

One-pot, efficient synthesis of fused quinoline analogues via room temperature C(sp3)–N cleavage/aromatization reaction. New Journal of Chemistry (RSC Publishing). [Link]

-

Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. PMC. [Link]

Sources

- 1. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. synarchive.com [synarchive.com]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Reissert reaction - Wikipedia [en.wikipedia.org]

- 7. Reissert_reaction [chemeurope.com]

- 8. Reissert Reaction (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. grokipedia.com [grokipedia.com]

- 10. researchgate.net [researchgate.net]

- 11. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 15. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 16. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. eurekaselect.com [eurekaselect.com]

A Technical Guide to Determining the Solubility of 5-Fluoroquinoline-8-carbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

5-Fluoroquinoline-8-carbonitrile is a heterocyclic compound of interest in medicinal chemistry and materials science. A fundamental physicochemical property governing its utility in these fields is its solubility in various organic solvents. This in-depth technical guide provides a comprehensive framework for researchers to systematically determine and understand the solubility of 5-fluoroquinoline-8-carbonitrile. In the absence of extensive publicly available solubility data for this specific molecule, this document serves as a practical manual, detailing the underlying theoretical principles, robust experimental protocols, and data analysis techniques necessary for generating reliable solubility profiles. By following the methodologies outlined herein, researchers can confidently establish the solubility of 5-fluoroquinoline-8-carbonitrile in solvents relevant to their specific applications, from synthetic reaction design to formulation development.

Introduction: The Critical Role of Solubility in the Application of 5-Fluoroquinoline-8-carbonitrile

The quinoline scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities. The introduction of a fluorine atom and a carbonitrile group, as in 5-fluoroquinoline-8-carbonitrile, can significantly modulate a molecule's physicochemical properties, including its solubility. This, in turn, has profound implications for its potential applications.

In the context of drug development , solubility is a critical determinant of a compound's bioavailability.[1][2] Poor solubility can lead to low absorption and insufficient drug concentration at the target site, rendering an otherwise potent compound ineffective. Understanding the solubility of 5-fluoroquinoline-8-carbonitrile in various organic solvents is therefore essential for:

-

Reaction Optimization: Selecting appropriate solvents for its synthesis and subsequent reactions.

-

Purification: Developing effective crystallization and chromatographic purification methods.

-

Formulation: Designing suitable delivery systems for in vitro and in vivo studies.

In materials science , the solubility of this compound would be crucial for its incorporation into polymers or other matrices for the development of novel functional materials.

This guide provides the necessary tools for researchers to independently and accurately determine the solubility of 5-fluoroquinoline-8-carbonitrile, thereby accelerating its investigation and potential application.

Theoretical Framework: Principles Governing Solubility

The solubility of a solid in a liquid is the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. This process is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and the solvent molecules.

Key factors influencing the solubility of 5-fluoroquinoline-8-carbonitrile include:

-

Solute-Solvent Interactions: For dissolution to occur, the energy released from the formation of solute-solvent interactions must overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions.

-

Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility. Polar solvents tend to dissolve polar solutes, while non-polar solvents dissolve non-polar solutes. 5-Fluoroquinoline-8-carbonitrile, with its nitrogen-containing heterocyclic ring, fluorine atom, and cyano group, possesses polar characteristics. Therefore, it is expected to have higher solubility in polar organic solvents.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact the solubility of a solute that can participate in hydrogen bonding. While 5-fluoroquinoline-8-carbonitrile is not a strong hydrogen bond donor, the nitrogen atom in the quinoline ring and the cyano group can act as hydrogen bond acceptors.

-

Temperature: The solubility of most solid compounds in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid.

The following diagram illustrates the logical workflow for assessing the solubility of a compound like 5-fluoroquinoline-8-carbonitrile.

Caption: A logical workflow for determining the solubility of a chemical compound.

Experimental Protocols for Solubility Determination

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method .[3] This method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature until the concentration of the dissolved solid in the supernatant no longer changes.

Materials and Equipment

-

5-Fluoroquinoline-8-carbonitrile (solid)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, hexane) of high purity.

-

Scintillation vials or other suitable sealed containers

-

A constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Detailed Shake-Flask Protocol

The following diagram outlines the key steps in the shake-flask solubility determination method.

Caption: Step-by-step workflow of the shake-flask method for solubility determination.

Step-by-Step Methodology:

-

Preparation: Accurately weigh an amount of 5-fluoroquinoline-8-carbonitrile that is in clear excess of its expected solubility and add it to a vial.

-

Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in a shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at different time points (e.g., 24, 48, 72 hours) to confirm that the concentration in the supernatant is no longer changing.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. Adsorption of the compound onto the filter should be assessed and minimized.

-

Dilution: Accurately dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of 5-fluoroquinoline-8-carbonitrile in the same solvent system is required for accurate quantification.

-

Calculation: Calculate the solubility of 5-fluoroquinoline-8-carbonitrile in the organic solvent using the following formula:

Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

High-Throughput Screening (HTS) for Kinetic Solubility

For early-stage drug discovery where larger numbers of compounds are screened, kinetic solubility assays are often preferred.[4] These methods are faster and require less compound. It is important to note that kinetic solubility is a measure of the concentration of a compound in solution after a short incubation time and may not represent the true thermodynamic equilibrium solubility.[4]

A common HTS method involves preparing a stock solution of the compound in a highly soluble solvent like dimethyl sulfoxide (DMSO) and then diluting it into the aqueous or organic solvent of interest.[5] Precipitation is then detected, often by nephelometry or turbidimetry.[1]

Data Presentation and Interpretation

To facilitate comparison, the determined solubility data for 5-fluoroquinoline-8-carbonitrile in various organic solvents should be summarized in a clear and structured table.

Table 1: Hypothetical Solubility Data for 5-Fluoroquinoline-8-carbonitrile at 25 °C

| Organic Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 6.6 | [Experimental Value] | [Calculated Value] |

| Ethanol | 5.2 | [Experimental Value] | [Calculated Value] |

| Acetone | 5.1 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 6.2 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 3.4 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 4.3 | [Experimental Value] | [Calculated Value] |

| Toluene | 2.4 | [Experimental Value] | [Calculated Value] |

| Hexane | 0.0 | [Experimental Value] | [Calculated Value] |

Interpretation of Results:

The solubility data should be analyzed in the context of the solvent's properties. A higher solubility in polar solvents like methanol and acetonitrile compared to non-polar solvents like hexane would be expected for a molecule with the structural features of 5-fluoroquinoline-8-carbonitrile. Any deviations from this trend could suggest specific solute-solvent interactions that warrant further investigation.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for the systematic determination of the solubility of 5-fluoroquinoline-8-carbonitrile in organic solvents. By adhering to the detailed experimental protocols and data analysis procedures outlined, researchers can generate reliable and reproducible solubility data. This information is invaluable for the rational design of synthetic routes, the development of effective purification strategies, and the formulation of this compound for its intended applications.

Future work should focus on expanding the solubility database for 5-fluoroquinoline-8-carbonitrile to include a wider range of solvents, different temperatures, and biorelevant media if its pharmaceutical potential is being explored.[3] Furthermore, computational models could be developed to predict the solubility of this and related compounds, thereby accelerating the drug discovery and development process.

References

-

A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

- Bergström, C. A., & Avdeef, A. (2019). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ADMET & DMPK, 7(1), 1-6.

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. Retrieved February 18, 2026, from [Link]

-

Solubility of Organic Compounds. (2023, August 31). LibreTexts Chemistry. Retrieved February 18, 2026, from [Link]

-

260 quinolones for applications in medicinal chemistry: synthesis and structure. (n.d.). Verde-Valles, P., et al. Retrieved February 18, 2026, from [Link]

Sources

5-Fluoroquinoline-8-carbonitrile as a ligand in coordination chemistry

This guide provides an advanced technical analysis of 5-Fluoroquinoline-8-carbonitrile , a specialized heteroaromatic scaffold.[1] While often categorized as a pharmaceutical intermediate, its unique electronic architecture—defined by the electron-withdrawing 5-fluorine and the sterically demanding 8-cyano group—establishes it as a distinct ligand in coordination chemistry and a "gateway" molecule for privileged metallophores.[1]

Content Type: Technical Whitepaper & Experimental Guide Subject: Coordination Chemistry, Ligand Design, and Synthetic Methodology[1]

Executive Summary: The "Fluorine-Nitrile" Synergy

5-Fluoroquinoline-8-carbonitrile (5-F-8-CN) represents a convergence of steric bulk and electronic modulation.[1] Unlike simple quinolines, the 5-F-8-CN motif offers a dual-functionality:

-

Electronic Tuning: The fluorine atom at the C5 position exerts a strong inductive effect (

), lowering the basicity of the quinoline nitrogen ( -

Orthogonal Reactivity: The C8-nitrile group serves as both a weak

-donor for supramolecular assembly (Ag(I) networks) and a reactive handle for generating bidentate chelators (e.g., 5-fluoro-8-hydroxyquinoline).[1]

This guide details the synthesis, coordination modes, and application of 5-F-8-CN, moving beyond its role as a mere intermediate to explore its potential in metallodrug design and catalysis.[1]

Molecular Architecture & Electronic Profile[1]

The 5-Fluoro Effect

The introduction of fluorine at C5 is not merely structural; it fundamentally alters the ligand field properties:

-

Basicity Reduction: The

of the quinoline nitrogen drops significantly compared to quinoline ( -

Metabolic Blocking: In medicinal chemistry, C5 is a common site for oxidative metabolism (P450 hydroxylation). Fluorine substitution blocks this pathway, enhancing the metabolic stability of resulting metal complexes.

-

-Stacking Modulation: The electron-deficient ring system enhances

The 8-Cyano Steric Pocket

The nitrile group at C8 creates a unique steric environment adjacent to the donor nitrogen.[1]

-

Monodentate Selectivity: Unlike 8-hydroxyquinoline (which chelates), the linear geometry of the cyano group (

) prevents the formation of a stable 5-membered chelate ring with the quinoline nitrogen.[1] Consequently, 5-F-8-CN acts primarily as a monodentate N-donor or a bridging ligand (N-metal-NC).[1]

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of 5-Fluoroquinoline-8-carbonitrile via Pd-Catalyzed Cyanation. Precursor: 8-Bromo-5-fluoroquinoline.[1] Mechanism: Rosenmund-von Braun reaction (modern Pd(0) variant).[1]

Reagents & Setup

-

Substrate: 8-Bromo-5-fluoroquinoline (1.0 eq)

-

Cyanating Agent: Zinc Cyanide (

, 0.6 eq) - Note: -

Catalyst:

(5-10 mol%)[1] -

Solvent: DMF (Anhydrous, degassed)

-

Atmosphere: Argon or Nitrogen (Strictly anaerobic)[1]

Step-by-Step Methodology

-

Inert Loading: In a glovebox or under positive argon flow, charge a microwave-safe vial or Schlenk tube with 8-bromo-5-fluoroquinoline,

, and -

Solvation: Add anhydrous DMF via syringe. Sparge with argon for 10 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).[1]

-

Thermal Activation: Seal the vessel and heat to 100–120°C for 4–6 hours. Causality: Higher temperatures may degrade the catalyst; lower temperatures result in incomplete conversion due to the steric hindrance at C8.[1]

-

Quench & Workup: Cool to room temperature. Dilute with EtOAc and wash with

(aq) or ethylenediamine solution.[1] Causality: This step sequesters zinc and palladium residues, preventing emulsion formation. -

Purification: Flash column chromatography (Hexane/EtOAc gradient). The product typically elutes as a white to pale yellow solid.[1]

Quality Control (Self-Validating Metrics)

-

IR Spectroscopy: Look for the sharp, characteristic

stretch at - NMR: A distinct singlet shift (approx. -110 to -130 ppm depending on solvent) confirms the integrity of the C-F bond.[1]

-

Absence of Br: Mass spectrometry must show the parent ion

consistent with the nitrile (mass shift

Coordination Modes & Ligand Behavior[1][2][3]

The coordination chemistry of 5-F-8-CN is dictated by the Hard-Soft Acid-Base (HSAB) principle and steric constraints.[1]

Mode A: Monodentate N-Coordination (Soft/Borderline Metals)

With metals like Pd(II) , Pt(II) , or Ru(II) , the ligand binds exclusively through the quinoline nitrogen.

-

Structure:

square planar or octahedral geometries. -

Utility: The electron-withdrawing F atom makes the N-M bond more labile, useful for catalytic intermediates where substrate displacement is required.[1]

Mode B: Bridging Coordination (Supramolecular Architectures)

With Ag(I) or Cu(I) , the ligand can bridge metal centers. The quinoline N binds one metal, while the distal nitrogen of the cyano group binds a second metal.

-

Outcome: Formation of 1D or 2D coordination polymers (MOFs/CPs).[1]

-

Significance: The 5-F group enhances the crystallinity of these polymers via C-F

H or C-F

Mode C: The "Gateway" to Chelation (Derivatization)

5-F-8-CN is the precursor to 5-Fluoro-8-hydroxyquinoline (5-F-8-HQ) , a privileged bioinorganic scaffold.[1]

-

Transformation: Acidic hydrolysis of the nitrile to the carboxylic acid, followed by oxidative decarboxylation (or direct hydrolysis to amide/phenol equivalents depending on route).

-

Resulting Complex: 5-F-8-HQ forms ultra-stable 5-membered chelates

with Cu(II) and Zn(II) .[1] These complexes are investigated for Alzheimer's therapy (PBT2 analogs) due to their ability to redistribute biometals and cross the blood-brain barrier (enhanced by the 5-F lipophilicity).[1]

Visualization of Pathways & Logic

Diagram 1: Synthesis and Derivatization Workflow

This diagram illustrates the conversion of the bromo-precursor to the nitrile ligand and its subsequent divergence into direct coordination or derivatization.[1]

Caption: Synthetic pathway transforming the bromo-precursor into the 5-F-8-CN ligand, branching into direct coordination chemistry or conversion to high-affinity chelators.

Diagram 2: Coordination Modes & Steric Logic

Visualizing why the nitrile does not chelate directly, contrasting it with the hydroxy-derivative.[1]

Caption: Coordination landscape of 5-F-8-CN. Note the shift from monodentate/bridging behavior in the nitrile form to stable chelation only after chemical modification.[1]

Quantitative Data Summary

| Property | Value / Description | Relevance to Coordination |

| Molecular Formula | Low MW ligand, atom efficient.[1] | |